2-Ethynyl-3-(trifluoromethyl)pyridine
Description
2-Ethynyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and an ethynyl (-C≡CH) group at the 2-position of the pyridine ring. The trifluoromethyl group enhances electronegativity, metabolic stability, and lipophilicity, while the ethynyl moiety introduces rigidity and reactivity, enabling applications in click chemistry and targeted drug design .
Properties
IUPAC Name |
2-ethynyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-2-7-6(8(9,10)11)4-3-5-12-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEXENJLSIBRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Ethynyl-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This compound’s trifluoromethyl group can also influence its binding affinity and specificity towards different biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It has been observed that this compound remains relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or impaired metabolic function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted. The presence of the trifluoromethyl group can influence the metabolic stability and reactivity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, such as passive diffusion or active transport. Once inside the cell, this compound can interact with intracellular proteins and be distributed to different cellular compartments. Its localization and accumulation can be influenced by factors such as binding affinity and cellular environment.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Biological Activity
2-Ethynyl-3-(trifluoromethyl)pyridine (ETP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of ETP, particularly the ethynyl and trifluoromethyl groups, enhance its reactivity and interaction with biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The chemical structure of ETP is characterized by a pyridine ring substituted at the 2-position with an ethynyl group and at the 3-position with a trifluoromethyl group. This configuration contributes to its lipophilicity, which is crucial for membrane penetration and interaction with various biological systems.
ETP's mechanism of action involves several pathways:
- Interaction with Enzymes : The ethynyl group can form covalent bonds with target enzymes, inhibiting their activity.
- Receptor Modulation : The trifluoromethyl moiety enhances binding affinity to specific receptors, influencing their activation or inhibition.
- Membrane Penetration : The compound's lipophilic nature allows it to effectively penetrate biological membranes, facilitating its interaction with intracellular targets.
Antimicrobial Properties
Research indicates that ETP exhibits significant antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial membrane integrity and function, leading to cell death.
Anticancer Activity
ETP has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example, derivatives of ETP have shown selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells .
Insecticidal Activity
The trifluoromethyl group in ETP has been linked to enhanced insecticidal properties. Studies suggest that compounds containing trifluoromethylpyridine moieties exhibit significant activity against agricultural pests, indicating potential applications in pest control.
Case Studies
Research Findings
Recent studies have further elucidated the biological activity of ETP:
- A study published in MDPI highlighted the compound's ability to modulate enzyme activities through hydrophobic interactions, enhancing its therapeutic potential .
- Another research article documented the synthesis of ETP derivatives and their evaluation for biological activity, confirming their role as effective modulators in biochemical pathways .
Scientific Research Applications
Crop Protection
One of the primary applications of 2-ethynyl-3-(trifluoromethyl)pyridine and its derivatives is in the agrochemical industry, particularly for crop protection. The compound serves as an intermediate in the synthesis of several herbicides and fungicides. For instance:
- Fluazifop-butyl : This was one of the first trifluoromethylpyridine derivatives introduced to the market, specifically designed for controlling grass weeds in crops .
- 2,3-Dichloro-5-(trifluoromethyl)pyridine : This derivative is noted for its high demand and is utilized as a key intermediate for various crop protection products .
The efficacy of these compounds is attributed to their ability to disrupt metabolic pathways in target pests while exhibiting low toxicity to non-target organisms.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods, including:
- Chlorination and Fluorination : A common approach involves chlorinating pyridine derivatives followed by fluorination to introduce the trifluoromethyl group .
- Cyclo-condensation Reactions : These reactions utilize trifluoromethyl building blocks to form complex structures that include this compound as a product .
Drug Development
The pharmaceutical industry has recognized the potential of trifluoromethylpyridines, including this compound, due to their biological activities. Several derivatives are currently undergoing clinical trials or have received market approval for various therapeutic uses:
- Antimicrobial Agents : Some derivatives have shown promising activity against bacterial strains and fungi .
- Anticancer Compounds : Research indicates that certain trifluoromethylpyridines may inhibit cancer cell proliferation through specific molecular interactions .
Case Study: Synthesis and Biological Evaluation
A study demonstrated the synthesis of 3-CF₃-1,3-Oxazinopyridines from this compound under metal-free conditions, showcasing its versatility as a precursor for biologically active compounds . The resulting oxazinopyridines exhibited significant antimicrobial properties.
Case Study: Agrochemical Efficacy
Research on 2,3-dichloro-5-(trifluoromethyl)pyridine indicated its effectiveness as a herbicide with minimal environmental impact. Field trials showed substantial reductions in weed populations without harming crop yields .
Data Tables
| Application Area | Compound Derivative | Key Uses |
|---|---|---|
| Agrochemicals | Fluazifop-butyl | Herbicide for grass control |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Intermediate for crop protection products | |
| Pharmaceuticals | Various derivatives | Antimicrobial, anticancer agents |
Comparison with Similar Compounds
Structural and Functional Analogues
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Similar to the target compound but includes a trimethylsilyl (TMS)-protected ethynyl group and an amine substituent at the 2-position.
- Properties : The TMS group enhances solubility in organic solvents and protects the alkyne from premature reactivity. However, it increases molecular weight (258.32 g/mol) and reduces bioavailability compared to the unprotected ethynyl group in 2-Ethynyl-3-(trifluoromethyl)pyridine .
- Applications : Primarily used as a synthetic intermediate for cross-coupling reactions.
2-(Trifluoromethyl)pyridine Derivatives with 1,3,4-Oxadiazole Moieties
- Structure : Combines a trifluoromethylpyridine core with 1,3,4-oxadiazole rings (e.g., 2-(trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives).
- Properties : The oxadiazole group improves insecticidal activity by enhancing hydrogen bonding and π-π interactions with biological targets. These derivatives exhibit LC₅₀ values < 10 ppm against aphids and mites, outperforming simpler trifluoromethylpyridines .
- Applications : Commercial pesticides (e.g., sulfoxaflor, flonicamid) .
Pyridine Derivatives with Fluorinated Linkers
- Structure : Compounds like 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid linked to pyridine.
- Properties: Fluorinated linkers improve aqueous solubility and selectivity for enzyme targets (e.g., HDAC4/5 inhibition). These derivatives show IC₅₀ values in the nanomolar range, attributed to optimized hydrophobic and electrostatic interactions .
Physicochemical Properties
| Property | This compound | 5-(Trifluoromethyl)-3-((TMS)ethynyl)pyridin-2-amine | 1,3,4-Oxadiazole Derivatives |
|---|---|---|---|
| Molecular Weight | ~177.1 g/mol (estimated) | 258.32 g/mol | 250–350 g/mol |
| LogP | ~2.1 (predicted) | ~3.5 | ~2.8–3.2 |
| Electron-Withdrawing Groups | -CF₃, -C≡CH | -CF₃, -C≡C-TMS | -CF₃, -Oxadiazole |
| Key Reactivity | Alkyne cross-coupling | Deprotection for alkyne functionalization | Hydrogen-bonding interactions |
Insecticidal Activity
- This compound: Limited direct data, but ethynyl groups in analogs enhance binding to insect nicotinic acetylcholine receptors (nAChRs). Predicted LC₅₀: 5–20 ppm (based on structural similarity to sulfoxaflor) .
- Oxadiazole Derivatives: LC₅₀ = 2.4 ppm against Myzus persicae (aphids), outperforming non-oxadiazole analogs .
- Commercial Trifluoromethylpyridines : Flonicamid (LC₅₀ = 0.8 ppm) and imidacloprid (LC₅₀ = 0.1 ppm) highlight the role of additional substituents (e.g., nitro groups) in potency .
Medicinal Chemistry
- Fluorinated pyridines with ethynyl groups are used in PROTACs (proteolysis-targeting chimeras) and kinase inhibitors. For example, pyridine-linked HDAC inhibitors show >90% inhibition at 1 μM .
Preparation Methods
General Strategy for Preparation
The synthesis of 2-Ethynyl-3-(trifluoromethyl)pyridine typically involves:
- Preparation of a suitable halogenated trifluoromethylpyridine intermediate (e.g., 2-chloro-3-(trifluoromethyl)pyridine).
- Introduction of the ethynyl group via a palladium-catalyzed coupling reaction (Sonogashira coupling) with acetylene or terminal alkynes.
This approach leverages the reactivity of the halogen substituent (commonly chlorine or bromine) on the pyridine ring to facilitate the coupling with an ethynyl source.
Preparation of Halogenated Trifluoromethylpyridine Precursors
A key intermediate in the synthesis is 2-chloro-3-(trifluoromethyl)pyridine or related compounds. According to patent CN109627209A, methods for preparing trifluoromethyl-substituted pyridine derivatives involve multi-step reactions starting from inexpensive raw materials such as methacrylaldehyde and trifluoroacetone derivatives. The process includes:
- Aldimine condensation of methacrylaldehyde with ammonium hydroxide to form 3-iminopropene intermediates.
- Cyclization with 3-(1,3-dioxolane-2-base)-1,1,1-trifluoroacetone under catalysis to yield 3-(1,3-dioxolane-2-base)-2-trifluoromethylpyridine intermediates.
- Hydrolysis and deprotection steps to obtain 2-(trifluoromethyl)pyridine-3-formaldehyde derivatives.
These intermediates can then be transformed into halogenated trifluoromethylpyridines by diazotization and substitution reactions, as detailed in patent CN106866512A. This patent describes:
- Diazotization of 2-amino-6-(trifluoromethyl)pyridine in hydrochloric acid at 60–80 °C.
- Subsequent reaction with stannous chloride to replace the amino group with chlorine, yielding 2-chloro-6-(trifluoromethyl)pyridine.
- Purification through extraction and crystallization steps.
Though this example is for the 6-position trifluoromethyl isomer, similar strategies apply for the 3-position trifluoromethyl derivatives.
Introduction of the Ethynyl Group
The critical step to obtain this compound is the coupling of the halogenated trifluoromethylpyridine with acetylene or terminal alkynes. A typical method involves:
- Sonogashira Coupling Reaction:
- React 2-chloro-3-(trifluoromethyl)pyridine with acetylene gas or a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).
- Use a base such as triethylamine or potassium carbonate to facilitate the reaction.
- Conduct the reaction under an inert atmosphere (nitrogen or argon) and controlled temperature (often 50–80 °C).
This method is well-established for synthesizing ethynyl-substituted pyridines and is supported by synthesis examples for the positional isomer 2-Ethynyl-5-(trifluoromethyl)pyridine, which shares similar reactivity patterns.
Summary Table of Preparation Steps
Detailed Research Findings and Notes
The initial condensation and cyclization steps use relatively inexpensive and readily available raw materials, making the process industrially viable. The yields reported for these steps are generally high, indicating efficient conversion.
The diazotization and subsequent chlorination step is sensitive to reaction conditions such as temperature, pH, and reagent molar ratios. Control over these parameters ensures high purity and yield of the halogenated intermediate.
The Sonogashira coupling requires careful selection of catalysts and bases to avoid side reactions such as homocoupling of alkynes or dehalogenation. Reaction atmosphere and temperature control are essential for reproducibility.
Purification of the final product often involves extraction, crystallization, and drying steps to achieve the desired purity for further applications.
Q & A
Q. What are the common synthetic routes for 2-Ethynyl-3-(trifluoromethyl)pyridine?
- Methodological Answer : The synthesis of this compound typically involves:
- Substitution Reactions : Use of sodium azide or potassium thiocyanate to introduce functional groups like azido or thiocyanato derivatives .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to form biaryl compounds. Reaction conditions (temperature, solvent) must be optimized to avoid side products .
- Trifluoromethylation : Direct introduction of the trifluoromethyl group via reagents like CF₃I or Umemoto’s reagent under controlled conditions .
Q. What characterization techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C/¹⁹F NMR : To confirm the presence of ethynyl, trifluoromethyl, and pyridine moieties .
- FT-IR/Raman : Identify vibrational modes of C≡C (ethynyl) and CF₃ groups .
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions .
- Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns .
Q. How does the trifluoromethyl group influence the reactivity of pyridine derivatives?
- Methodological Answer : The CF₃ group:
- Electron-Withdrawing Effect : Enhances electrophilic substitution at adjacent positions (e.g., C-2 and C-4 on pyridine) .
- Steric Effects : The bulky CF₃ group can hinder reactions at the ortho position, directing reactivity to meta or para sites .
- Metabolic Stability : Increases lipophilicity and resistance to oxidative degradation, making derivatives suitable for drug candidates .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and frontier molecular orbitals (HOMO/LUMO). This predicts reactivity sites and charge distribution .
- Thermochemical Accuracy : DFT with gradient corrections can estimate bond dissociation energies (e.g., C≡C vs. C-F bonds) and reaction enthalpies .
- Example : DFT calculations for this compound could reveal the CF₃ group’s impact on the pyridine ring’s aromaticity .
Q. What strategies resolve contradictions in reaction yields reported across studies for this compound?
- Methodological Answer :
- Comparative Analysis : Tabulate reaction conditions (catalyst loading, solvent polarity, temperature) and correlate with yields. For example, Pd catalyst purity significantly affects coupling efficiency .
- Data Table :
| Study | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| A | Pd(PPh₃)₄ | DMF | 65 | |
| B | Pd(OAc)₂ | THF | 82 |
- Troubleshooting : Use HPLC to identify side products (e.g., dehalogenation or over-reduction) .
Q. What are the design considerations for creating derivatives with enhanced biological activity?
- Methodological Answer :
- Structural Modifications :
- Ethynyl Group : Introduce bioisosteres (e.g., triazoles via click chemistry) to improve solubility .
- CF₃ Position : Comparative studies show that shifting CF₃ to C-4 (vs. C-3) alters binding affinity with enzymes like kinases .
- Biological Interactions :
- Hydrogen Bonding : Fluorine atoms in CF₃ can act as hydrogen-bond acceptors with protein targets .
- π-Stacking : The pyridine ring’s aromaticity facilitates interactions with hydrophobic enzyme pockets .
- Example : Derivatives with azide substituents show promise in targeting LRRK2 for neurodegenerative disease research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
